N-(4-bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-BROMOPHENYL)-3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]PROPANAMIDE: is a synthetic organic compound that belongs to the class of amides. This compound features a bromophenyl group, a thiadiazole ring, and a propanamide moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-BROMOPHENYL)-3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]PROPANAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride under reflux conditions.
Bromination: The bromophenyl group is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform.
Amide Bond Formation: The final step involves coupling the bromophenyl and thiadiazole intermediates with a propanamide derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group using reducing agents such as lithium aluminum hydride (LiAlH~4~).
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of catalysts or under reflux conditions
Major Products
Oxidation: Oxidized derivatives of the thiadiazole ring
Reduction: Reduced phenyl derivatives
Substitution: Substituted derivatives with various functional groups replacing the bromine atom
Scientific Research Applications
N~1~-(4-BROMOPHENYL)-3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]PROPANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N1-(4-BROMOPHENYL)-3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interact with cellular components to exert its effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-BROMOPHENYL)ACETAMIDE: Similar structure but with an acetamide group instead of a propanamide group.
N-(4-BROMOPHENYL)BENZAMIDE: Contains a benzamide group, differing in the aromatic ring attached to the amide.
N-(4-BROMOPHENYL)THIOUREA: Features a thiourea group instead of a propanamide group.
Uniqueness
N~1~-(4-BROMOPHENYL)-3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]PROPANAMIDE is unique due to the presence of the thiadiazole ring and the specific arrangement of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H12BrN3OS2 |
---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C12H12BrN3OS2/c1-8-15-16-12(19-8)18-7-6-11(17)14-10-4-2-9(13)3-5-10/h2-5H,6-7H2,1H3,(H,14,17) |
InChI Key |
FFITUUPMDIBAKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCCC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.